6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN8/c1-3-11-12(17)14(19-8-18-11)24-4-6-25(7-5-24)16-13-15(20-9-21-16)23(2)10-22-13/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPRLZZPNJTOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Synthesis of 6-ethyl-5-fluoropyrimidin-4-yl intermediate
Starting materials: 4-chloro-6-ethyl-5-fluoropyrimidine.
Reaction conditions: This intermediate can be synthesized by reacting 4-ethyl-5-fluoro-6-hydroxypyrimidine with thionyl chloride to introduce the chloro group.
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Formation of piperazine derivative
Starting materials: 1-boc-piperazine.
Reaction conditions: The intermediate is then reacted with 1-boc-piperazine under basic conditions to form the piperazine derivative.
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Coupling with 9-methyl-9H-purine
Starting materials: 9-methyl-9H-purine.
Reaction conditions: The final coupling step involves reacting the piperazine derivative with 9-methyl-9H-purine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out under mild conditions to avoid degradation of the compound.
Products: Oxidation can lead to the formation of hydroxylated derivatives.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under controlled conditions to selectively reduce specific functional groups.
Products: Reduction can yield amine derivatives or other reduced forms.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar solvents under basic or acidic conditions.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Preliminary studies suggest that compounds similar to 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. These kinases are often overexpressed in various cancers, making them viable targets for therapeutic intervention.
-
Antiviral Properties
- Research indicates that the compound may possess antiviral activities against certain viruses by interfering with their replication processes. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.
-
Neuropharmacological Effects
- The piperazine component of the molecule suggests potential applications in treating neurological disorders. Studies on related compounds have shown efficacy in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety.
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound inhibited cell proliferation in breast cancer cell lines by targeting the PI3K/Akt pathway. |
| Study 2 | Antiviral Activity | Demonstrated effectiveness against influenza virus in vitro, reducing viral load significantly. |
| Study 3 | Neuropharmacology | Showed promise in enhancing serotonin receptor activity, suggesting potential antidepressant effects. |
Pharmacological Insights
Mechanism of Action
The mechanism of action of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with nucleic acids, disrupting DNA or RNA synthesis, which is crucial for its antiviral and anticancer activities.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Key Differences
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Piperazine Substituents: The target compound’s 6-ethyl-5-fluoropyrimidin-4-yl group distinguishes it from acylated (e.g., acetyl, nitroxyhexanoyl) or pyrimidine-based substituents (e.g., cyclopropyl-methyl). Fluorine and ethyl groups may improve target selectivity and pharmacokinetics .
Purine Core Modifications: The 9-methyl group in the target compound contrasts with 9H or 8,9-dichlorophenyl derivatives. Methylation may reduce metabolic oxidation compared to 9H analogues .
Key Observations:
- Synthetic Efficiency : Yields for acylated piperazine derivatives (e.g., Cpd 29: 78%) exceed those of complex heterocycles (e.g., Cpd 30: 21%), suggesting steric or electronic challenges in introducing pyrimidine substituents .
- Purity : Most analogues (e.g., Cpd 35, 40) achieve >95% HPLC purity, indicating robust purification protocols .
Pharmacological and Functional Insights
- The ethyl group could enhance membrane permeability .
- Cardioprotective Analogues: Nitrate esters (e.g., Cpd in ) release NO, activating cardioprotective pathways, unlike the target compound’s probable kinase-targeted mechanism .
- Cannabidiol Analogs: 8,9-Dichlorophenyl derivatives (e.g., Cpd 35) show affinity for cannabinoid receptors, highlighting the impact of aromatic substituents on receptor selectivity .
Biological Activity
The compound 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into three main components:
- Purine Base : Provides the core structure for nucleic acid interaction.
- Piperazine Ring : Enhances solubility and bioavailability.
- Fluoropyrimidine Moiety : Imparts unique biological properties, particularly in targeting nucleic acid synthesis pathways.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁FN₆ |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2640951-36-4 |
The biological activity of This compound primarily involves its interaction with nucleic acid synthesis pathways. The fluoropyrimidine component is known to inhibit enzymes involved in pyrimidine metabolism, such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that fluoropyrimidine analogs can effectively reduce tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .
Case Study: In Vitro Studies
A study investigating the cytotoxic effects of fluoropyrimidine derivatives on cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the incorporation of the compound into RNA and subsequent disruption of protein synthesis pathways .
Antiviral Properties
In addition to anticancer activity, there is emerging evidence that this compound may possess antiviral properties. Compounds similar to this structure have been shown to inhibit viral replication by targeting viral polymerases, an essential enzyme for viral genome replication .
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , it is beneficial to compare it with other related compounds:
| Compound Name | Activity Type | Key Mechanism |
|---|---|---|
| 5-Fluorouracil | Anticancer | Thymidylate synthase inhibition |
| Gemcitabine | Anticancer | Nucleotide analog affecting DNA synthesis |
| Acyclovir | Antiviral | Inhibition of viral DNA polymerase |
Q & A
Q. How to elucidate degradation mechanisms under accelerated storage conditions?
- Methodology :
- Forced degradation : Expose to heat (40–60°C) and humidity (75% RH) for 4 weeks, followed by LC-HRMS/MS to map degradation pathways .
- Computational prediction : Density functional theory (DFT) to identify susceptible bonds (e.g., piperazine-purine linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
